molecular formula C27H26N2O4 B2478754 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 850824-74-7

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one

Cat. No.: B2478754
CAS No.: 850824-74-7
M. Wt: 442.515
InChI Key: HXRUWPWCBPRHEV-UHFFFAOYSA-N
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Description

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a synthetic small molecule belonging to the chromen-2-one (coumarin) derivative class, engineered to exhibit potent and selective biological activity for research applications. Its molecular architecture integrates a coumarin scaffold with a 4-(4-methoxyphenyl)piperazine moiety, a structural feature often associated with high-affinity receptor binding. This design suggests its primary research value lies in its potential as a multi-target kinase inhibitor. Preliminary investigations into analogous compounds indicate significant activity against key serine/threonine and tyrosine kinases, including the PIM kinase family and FMS-like tyrosine kinase 3 (FLT3) (source) . Consequently, this compound serves as a crucial pharmacological tool for probing intracellular signaling cascades, such as the JAK/STAT and PI3K/Akt pathways, which are fundamental to processes like cell proliferation, survival, and apoptosis. Its application is primarily focused in the fields of oncology and chemical biology, where it is used to study kinase function in cell-based assays, validate novel drug targets, and understand mechanisms of resistance to existing therapeutic agents (source) . Researchers utilize this compound to elucidate the complex roles of specific kinases in disease pathogenesis and to establish preclinical proof-of-concept for novel intervention strategies.

Properties

IUPAC Name

6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-32-22-9-7-21(8-10-22)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-23(25(30)16-24(20)26)19-5-3-2-4-6-19/h2-10,15-17,30H,11-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRUWPWCBPRHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation reaction, where phenolic compounds react with β-ketoesters in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Coumarin Substituents Piperazine/Piperidine Substituents Key Data
Target Compound 6-OH, 7-Ph, 4-{[4-(4-MeOPh)piperazinyl]methyl} 4-(4-methoxyphenyl)piperazin-1-yl No direct biological data; characterized via NMR/HRMS (similar to )
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-OH, 8-piperazinylmethyl 4-methylpiperazine DFT-optimized structure; no reported bioactivity
6-Chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-chromen-2-one 6-Cl, 7-OH, 4-Ph, 8-piperidinylmethyl 4-methylpiperidine ChemSpider ID: 859128-86-2; molecular formula C${22}$H${23}$ClNO$_3$
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 6-OH, 7-Me, 4-piperidinylmethyl 2-methylpiperidine MFCD05676584; melting point 157–159°C
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 6-OH, 7-Me, 4-piperazinylmethyl 3-chlorophenylpiperazine PubChem entry available; no activity data

Key Structural Differences and Implications

Substituent Position: The target compound’s 7-phenyl group distinguishes it from analogues with 7-methyl (e.g., ) or 7-hydroxy (e.g., ) groups. Piperazine at position 4 (vs. position 8 in ) may alter spatial orientation and solubility.

Piperazine Modifications: The 4-methoxyphenyl group on the piperazine ring (target compound) contrasts with methyl (), 3-chlorophenyl (), or hydroxyethyl () substituents.

Linker Groups :

  • A methyl linker (target compound) is shorter than ethoxy () or propoxy () linkers, which may reduce conformational flexibility but improve metabolic stability.

Biological Activity

6-Hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one class. Its unique structural features, including a hydroxy group, a methoxyphenyl piperazine moiety, and a phenyl group, contribute to its significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in treating neurodegenerative diseases, cancer, and inflammation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C27H26N2O4\text{C}_{27}\text{H}_{26}\text{N}_{2}\text{O}_{4}

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The piperazine ring modulates neurotransmitter activities, while the chromen-2-one core influences oxidative stress pathways and inflammatory processes. These interactions suggest potential applications in treating neurological disorders such as Alzheimer's and Parkinson's diseases.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for further exploration in treating inflammatory diseases.

Neuroprotective Activity

Neuroprotective effects have been observed in studies involving this compound. It has been shown to protect neuronal cells from oxidative stress and apoptotic pathways, suggesting its potential use in neurodegenerative disease therapies.

Comparative Biological Activity

Activity Type Effect Reference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokines
NeuroprotectiveProtects against oxidative stress

Structure-Activity Relationship

Compound Name Structural Features Unique Aspects
6-Hydroxychromone derivativesLacks piperazine moietySimpler structure, less complex interactions
7-Methylcoumarin derivativesSimilar chromen coreDifferent substituents leading to varied properties
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-oneContains 3-chlorophenyl groupDifferent halogen substitution affecting activity

Study on Neuroprotection

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, supporting its potential use in neurodegenerative disease treatment .

Study on Anticancer Activity

In another investigation, the anticancer efficacy of this compound was assessed against several cancer cell lines. The compound displayed IC50 values in the low micromolar range, demonstrating potent cytotoxicity .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Use of piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazine) with chromenone intermediates under nucleophilic substitution conditions. Reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation .
  • Hydroxylation : Controlled oxidation or protection/deprotection strategies (e.g., using boron tribromide for demethylation) to introduce the 6-hydroxy group .
  • Chromenone core assembly : Claisen-Schmidt condensation between substituted acetophenones and salicylaldehydes, followed by cyclization .
    Key parameters: Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., DMAP) for yield improvement.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
  • Spectroscopic techniques :
  • NMR : Compare experimental 1H^1H and 13C^{13}C shifts with DFT-predicted values (software: Gaussian 09) to resolve ambiguities in piperazine/chromenone regiochemistry .
  • HRMS : Confirm molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer :
  • Conformational analysis : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model flexible regions (e.g., piperazine-methyl linkage). Compare simulated NMR spectra with experimental data .
  • Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-311++G(d,p)) and compare bond angles/torsions with SC-XRD results. Discrepancies >5° may indicate dynamic disorder in crystals .
  • Machine learning : Train models on databases (e.g., Cambridge Structural Database) to predict preferred conformations under specific conditions .

Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Pharmacophore modeling : Identify critical moieties (e.g., 6-hydroxy group, piperazine-methyl bridge) using software like Schrödinger’s Phase. Validate via in vitro assays (e.g., kinase inhibition) .
  • Bioisosteric replacement : Substitute the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-CF3_3) to enhance target binding. Monitor solubility via LogP calculations .
  • Metabolic stability : Introduce fluorine at the chromenone 8-position to block CYP450-mediated oxidation. Validate via microsomal assays .

Q. How can reaction pathways be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., cyclization). Use in-line FTIR for real-time monitoring .
  • Purification : Employ flash chromatography (hexane/EtOAC gradient) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Quality control : Use DSC (Differential Scanning Calorimetry) to detect polymorphic impurities. Target melting points within 2°C of literature values .

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